Dopamine D1 vs. D2 Receptor Selectivity: Rotundine (L-THP) vs. DL-THP Quantitative Affinity Comparison
Rotundine (L-THP enantiomer) demonstrates marked selectivity for dopamine D1 receptors over D2 receptors, with IC50 values of 166 nM (D1) and 1.4 μM (D2), yielding an 8.4-fold D1 preference . This selectivity distinguishes L-THP from non-selective dopamine antagonists such as haloperidol. The racemic DL-THP hydrochloride formulation contains both (-)- and (+)-enantiomers, resulting in a different net receptor occupancy profile than the isolated L-enantiomer. The Ki values for L-THP at D1 and D2 receptors are 124 nM and 388 nM respectively, confirming a 3.1-fold D1 preference in binding affinity [1].
| Evidence Dimension | Dopamine D1 vs. D2 receptor antagonist potency |
|---|---|
| Target Compound Data | L-THP (rotundine) IC50: D1 = 166 nM; D2 = 1.4 μM; D3 = 3.3 μM; Ki: D1 = 124 nM; D2 = 388 nM |
| Comparator Or Baseline | Haloperidol (non-selective D2 antagonist) and DL-THP racemate |
| Quantified Difference | L-THP: 8.4-fold higher D1 vs. D2 potency based on IC50 ratio (1.4 μM / 166 nM = 8.4); 3.1-fold based on Ki ratio |
| Conditions | In vitro radioligand binding assays using human recombinant dopamine receptors |
Why This Matters
For procurement decisions, this stereochemistry-dependent selectivity dictates whether a researcher should select the racemic hydrochloride salt (DL-form) or the isolated L-enantiomer based on desired D1:D2 receptor engagement ratios.
- [1] Academic Accelerator Encyclopedia. Tetrahydropalmatine Receptor Binding Profile: Ki values for L-THP at D1 (124 nM) and D2 (388 nM). Updated 2024. View Source
